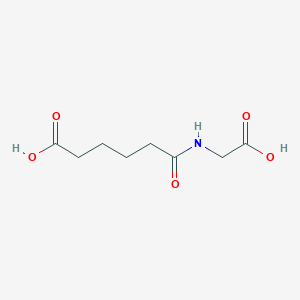

N-Adipoylglycine, analytical reference material

描述

N-Adipoylglycine, also known as 6-[(Carboxymethyl)amino]-6-oxohexanoic acid, is a compound with the molecular formula C8H13NO5 and a molecular weight of 203.19 g/mol . It is commonly used as an analytical reference material in various scientific fields due to its well-defined chemical properties and high purity levels . This compound is particularly valuable in analytical chemistry for calibration and validation purposes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Adipoylglycine typically involves the reaction of adipic acid with glycine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

On an industrial scale, the production of N-Adipoylglycine may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .

化学反应分析

Types of Reactions

N-Adipoylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: N-Adipoylglycine can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adipic acid derivatives, while reduction can produce alcohols or amines .

科学研究应用

N-Adipoylglycine has a wide range of applications in scientific research:

作用机制

The mechanism of action of N-Adipoylglycine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

Adipic Acid: A dicarboxylic acid used in the synthesis of N-Adipoylglycine.

Glycine: An amino acid that reacts with adipic acid to form N-Adipoylglycine.

N-Acetylglycine: Another amide derivative with similar properties but different applications.

Uniqueness

N-Adipoylglycine is unique due to its specific structure, which combines the properties of both adipic acid and glycine. This unique combination makes it valuable as an analytical reference material and in various research applications .

生物活性

N-Adipoylglycine (NAGly) is a member of the N-acyl glycine family, which are metabolites involved in various biological processes, including amino acid and fatty acid metabolism. This article provides a comprehensive overview of the biological activity of N-Adipoylglycine, supported by data tables, case studies, and research findings.

Overview of N-Adipoylglycine

N-Adipoylglycine is formed through the acylation of glycine by adipic acid. It serves as a biomarker for metabolic disorders and has been implicated in the detoxification processes within the human body. The compound is particularly relevant in studies related to diabetes and metabolic syndrome.

Biological Activity and Mechanisms

- Metabolic Role : NAGly plays a significant role in the metabolism of fatty acids and amino acids. It has been shown to be involved in the excretion of excess fatty acids through urine, which is crucial for maintaining metabolic homeostasis .

- Diabetes Research : Recent studies have highlighted the potential of NAGly as a biomarker for Type 2 Diabetes Mellitus (T2DM). In experiments with db/db diabetic mice, significant differences in NAGly levels were observed compared to control mice. The area under the curve (AUC) for Receiver Operating Characteristic (ROC) analysis was found to be 0.996, indicating high accuracy in differentiating between diabetic and non-diabetic states based on NAGly levels .

- Metabolomic Studies : Untargeted metabolomics approaches have revealed that alterations in NAGly levels correlate with metabolic dysfunctions such as insulin resistance and fatty acid metabolism disturbances. For instance, short-chain NAGlys were significantly elevated in diabetic mice, suggesting their potential as early diagnostic markers for diabetes .

Case Study 1: Metabolomic Profiling in Diabetic Mice

- Objective : To assess the changes in NAGly levels in db/db mice compared to lean controls.

- Methodology : Plasma and urine samples were analyzed using liquid chromatography-mass spectrometry (LC-MS) following derivatization with 3-nitrophenylhydrazine.

- Findings : The study demonstrated that various NAGlys were significantly altered in diabetic mice, with specific increases noted in short-chain NAGlys like acetylglycine and propionylglycine. These changes were associated with impaired fatty acid oxidation .

Case Study 2: Application in Clinical Diagnostics

- Objective : To evaluate the potential of NAGly as a clinical biomarker for T2DM.

- Methodology : A cross-sectional study involving human subjects with varying degrees of glucose tolerance.

- Findings : Elevated levels of NAGly were observed in subjects with impaired glucose tolerance compared to healthy controls, reinforcing its role as a potential biomarker for early detection of diabetes .

Data Tables

| Parameter | Control Mice (db/m+) | Diabetic Mice (db/db) | p-value |

|---|---|---|---|

| Acetylglycine (µM) | 5.2 | 12.8 | <0.001 |

| Propionylglycine (µM) | 3.1 | 8.5 | <0.01 |

| Malonylglycine (µM) | 1.0 | 4.3 | <0.05 |

| Total NAGlys Concentration (µM) | 9.3 | 25.6 | <0.001 |

Research Findings

- Studies indicate that the accumulation of N-acyl glycines, including NAGly, is linked to metabolic dysfunctions such as insulin resistance and obesity.

- The ability to differentiate between control and diabetic states using NAGly levels suggests its utility in clinical diagnostics.

- Further research is needed to explore the mechanistic pathways through which NAGly influences metabolic processes.

属性

IUPAC Name |

6-(carboxymethylamino)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c10-6(9-5-8(13)14)3-1-2-4-7(11)12/h1-5H2,(H,9,10)(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHDYVYBNDNRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734074 | |

| Record name | 6-[(Carboxymethyl)amino]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66060-81-9 | |

| Record name | 6-[(Carboxymethyl)amino]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。